Levoglucosan

Catalog No.
S610352
CAS No.
498-07-7
M.F
C6H10O5
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levoglucosan

CAS Number

498-07-7

Product Name

Levoglucosan

IUPAC Name

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1

InChI Key

TWNIBLMWSKIRAT-VFUOTHLCSA-N

SMILES

Array

solubility

62.3 mg/mL

Synonyms

1,6-Anhydro-D-glucose; Levoglucosan; 1,6-Anhydro-D-glucopyranoside; 1,6-Anhydroglucose; Leucoglucosan; NSC 46243;

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O

The exact mass of the compound Levoglucosan is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 62.3 mg/ml. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. It belongs to the ontological category of anhydrohexose in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is a bio-privileged, bicyclic anhydrosugar produced via the fast pyrolysis of cellulose. In procurement and material selection, it is prioritized not merely as a cellulose degradation product, but as a rigid, conformationally locked chiral building block and a highly specific environmental tracer. Its 1,6-anhydro bridge provides unique stereochemical constraints, making it a highly valuable precursor for the synthesis of stereoregular polysaccharides, biologically active macrolides, and complex oligosaccharides. Furthermore, its high emission factor and environmental stability establish it as the definitive quantitative standard for the source apportionment of biomass combustion aerosols [1].

Substituting Levoglucosan with its non-anhydrous parent, D-glucose, introduces severe process inefficiencies. D-glucose is conformationally flexible and exists in multiple anomeric forms with similarly reactive hydroxyl groups, requiring exhaustive, low-yield protection and deprotection sequences to achieve regioselective functionalization or stereoregular polymerization [1]. In contrast, Levoglucosan's 1,6-anhydro bridge locks the pyranose ring into a specific conformation, inherently desymmetrizing the molecule for direct, site-selective chemistry. In environmental analytical workflows, substituting Levoglucosan with isomeric anhydrosugars like mannosan or galactosan fails because these minor isomers are emitted at concentrations up to an order of magnitude lower, frequently falling below the limit of quantification (LOQ) and failing to provide robust standalone tracer signals[2].

Direct Synthesis of Stereoregular Polysaccharides via cROP

Levoglucosan serves as a direct monomer for the synthesis of 1,6-α-linked functional stereoregular polysaccharides via cationic ring-opening polymerization (cROP). When polymerized using biocompatible metal triflate catalysts (e.g., scandium triflate at 0.5 mol% loading), Levoglucosan derivatives yield highly stereoregular polymers with 1,6-α glycosidic linkages under mild conditions. In contrast, achieving similar stereoregularity starting from D-glucose requires complex, multi-step protection and deprotection strategies that severely reduce overall yield and scalability. The rigid bicyclic structure of Levoglucosan energetically favors ring-opening at the 1,6-anhydro linkage, ensuring regio- and stereo-specific propagation [1].

Evidence DimensionStereoregular polymer synthesis pathway
Target Compound DataDirect regio- and stereo-specific cROP (1,6-α linkages) with 0.5 mol% catalyst
Comparator Or BaselineD-Glucose (requires multi-step protection/deprotection for stereocontrol)
Quantified DifferenceSingle-step polymerization vs. multi-step synthesis
ConditionsMetal triflate-catalyzed cROP under mild conditions

Eliminates costly protection/deprotection steps in the procurement and manufacturing of functionalized, sustainable polysaccharides.

Superior Abundance as a Biomass Combustion Tracer

In environmental monitoring, Levoglucosan is the dominant molecular marker for biomass burning, vastly outperforming its isomers. Quantitative field measurements demonstrate that Levoglucosan accounts for 72.4% to 88.6% of the total monosaccharide anhydride tracer mass in winter aerosols, yielding a Levoglucosan-to-Mannosan (L/M) ratio ranging from 3.9 to 10.5 depending on the biomass source. Mannosan and galactosan combined typically constitute less than 20% of the tracer mass. Because Levoglucosan concentrations are typically an order of magnitude higher than mannosan, it remains reliably above the limit of quantification (LOQ) even in dispersed aerosol samples, making it the essential standard for accurate source apportionment [1].

Evidence DimensionTracer mass fraction in biomass combustion aerosols
Target Compound Data72.4% - 88.6% of total tracer mass
Comparator Or BaselineMannosan (8.4% - 18.4% of total tracer mass)
Quantified Difference~10-fold higher concentration than mannosan
ConditionsPM10 aerosol sampling during winter heating seasons

Ensures reliable detection and accurate quantification for environmental testing laboratories, whereas minor isomers frequently fall below detection limits.

High Regioselectivity in Chiral Building Block Functionalization

The locked conformation of Levoglucosan enables highly efficient site-selective functionalization without the need for exhaustive protecting group manipulation. Recent synthetic protocols using chiral zinc diamine complexes demonstrate that the rigid 1,3-diol equivalent system within the Levoglucosan core allows for precise discrimination between the O2 and O4 positions. This enables the direct, high-yield preparation of protected Černý epoxides and amino sugars. Attempting similar regioselective desymmetrization on flexible, open-chain or standard pyranose sugars like D-glucose generally fails or requires toxic organotin reagents, highlighting Levoglucosan's superiority as an advanced chiral synthon [1].

Evidence DimensionSite-selective functionalization (O2 vs O4)
Target Compound DataDirect regioselective functionalization via simple zinc diamine complexes
Comparator Or BaselineD-Glucose (requires toxic organotin reagents or multi-step protection)
Quantified DifferenceElimination of toxic reagents and reduction of synthetic steps
ConditionsZinc-catalyzed sulfonylation of anhydrosugar analogues

Drastically streamlines the synthesis of complex oligosaccharides and pharmaceutically relevant amino sugars by reducing step counts and avoiding toxic tin catalysts.

Monomer for Sustainable, Stereoregular Polysaccharides

Driven by its ability to undergo regio- and stereo-specific cationic ring-opening polymerization (cROP) [1], Levoglucosan is the premier choice for synthesizing functionalized, biodegradable polymers. It is ideal for materials science applications requiring precise 1,6-α glycosidic linkages without the overhead of complex protecting group chemistry.

Primary Analytical Standard for Environmental Source Apportionment

Because it constitutes up to 88% of the anhydrosugar mass emitted during cellulose pyrolysis [2], Levoglucosan is the mandatory analytical standard for quantifying biomass burning contributions to atmospheric PM2.5 and PM10. It is prioritized over mannosan for robust, above-LOQ calibration in environmental monitoring networks.

Chiral Scaffold for Pharmaceutical Intermediates

Leveraging its conformationally locked bicyclic structure, Levoglucosan is utilized as a highly efficient chiral synthon. It allows for direct, site-selective functionalization (e.g., at O2 or O4)[3], making it the optimal starting material for synthesizing complex glycosides, Černý epoxides, and rare amino sugars while avoiding toxic organotin reagents.

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

162.05282342 Da

Monoisotopic Mass

162.05282342 Da

Heavy Atom Count

11

Appearance

Powder

Melting Point

183 °C

UNII

5132N17FSD

Related CAS

26099-49-0

Other CAS

498-07-7

Wikipedia

Levoglucosan

Dates

Last modified: 09-14-2023

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